2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride
Description
IUPAC Nomenclature and Structural Representation
The compound 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature reflects its structural components:
- Ethan-1-one backbone : A two-carbon ketone (position 1).
- Amino substitution : An amino group (-NH₂) at position 2 of the ethanone backbone.
- Piperazine substituent : A piperazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) attached to the ketone group.
- Phenyl group : A benzene ring substituent at position 4 of the piperazine ring.
- Dihydrochloride salt : Two hydrochloride counterions associated with the basic nitrogen atoms of the piperazine ring.
The structural formula is represented as:
$$ \text{C}{12}\text{H}{16}\text{N}_3\text{O} \cdot 2\text{HCl} $$
This corresponds to a molecular weight of 292.20 g/mol .
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following identifiers:
The absence of a European Community (EC) number suggests limited commercial or industrial use under EU regulatory frameworks.
Synonymous Designations in Chemical Literature
This compound is referenced under multiple synonymous designations in scientific literature and databases:
- 2-Oxo-2-(4-phenyl-1-piperazinyl)ethanamine dihydrochloride
- 1-(4-Phenylpiperazin-1-yl)-2-aminoethanone dihydrochloride
- β-Keto-4-phenylpiperazine ethylamine dihydrochloride (non-IUPAC variant)
The term dihydrochloride explicitly denotes the salt form, distinguishing it from the free base (C₁₂H₁₇N₃O). The piperazine and phenyl moieties are critical to its classification within the broader category of arylpiperazine derivatives, a family of compounds studied for their bioactivity in neurological and pharmacological contexts .
Table 1: Key Structural Features and Corresponding Nomenclature
| Structural Feature | Nomenclature Representation |
|---|---|
| Piperazine ring substitution | 4-Phenylpiperazin-1-yl |
| Ketone group position | Ethan-1-one |
| Amino group position | 2-Amino |
| Salt form | Dihydrochloride |
Properties
IUPAC Name |
2-amino-1-(4-phenylpiperazin-1-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;;/h1-5H,6-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWQDMDKRKTAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride typically involves the nucleophilic substitution or condensation reactions where a piperazine derivative is reacted with a suitable amino-ketone precursor. The piperazine ring enhances solubility and biological activity, making it a key structural feature in the synthesis.
Laboratory-Scale Synthesis
- Starting Materials: Commonly, 4-phenylpiperazine is reacted with an α-haloketone or equivalent amino-ketone precursor.
- Reaction Conditions: The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethers under alkaline conditions to promote nucleophilic substitution.
- Temperature: Typically, reaction temperatures range from 80°C to 140°C depending on the solvent and reagents used.
- Purification: After reaction completion, the product is isolated by extraction and purified by recrystallization or chromatography to obtain the dihydrochloride salt form.
Industrial-Scale Synthesis
Industrial production adapts laboratory procedures with optimizations for yield, purity, and scalability:
- Use of large-scale reactors with controlled temperature and pH.
- Multi-step purification involving recrystallization and chromatographic techniques.
- Conversion to the dihydrochloride salt to enhance stability and solubility.
- Emphasis on cost-effective reagents and solvents.
Detailed Research Findings and Reaction Analysis
Reaction Mechanism Insights
- The key step involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the amino-ketone precursor.
- The presence of an amino group adjacent to the ketone facilitates the formation of the amino ethanone structure.
- Alkaline conditions deprotonate the piperazine nitrogen, increasing nucleophilicity.
Representative Preparation Example (Adapted from Patent CN101824009A)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of p-nethoxyaniline with N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline in DMF, NaOH, 100°C, 24h | Formation of 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl) piperazine | 87 | High yield, mild conditions |
| 2 | Catalytic hydrogenation of nitro compound using Pd/C in THF | Conversion to 1-(4-hydroxyphenyl)-4-(4-aminophenyl) piperazine | 55 | Moderate yield, requires hydrogenation setup |
| 3 | Salt formation with HCl to obtain dihydrochloride salt | Stable crystalline product | - | Enhances solubility and stability |
This multi-step approach highlights the importance of intermediate purification and controlled reaction conditions to achieve high-quality final product.
Solvent and Catalyst Effects
- Use of polar aprotic solvents such as DMF and DMSO enhances reaction rates and yields.
- Catalytic hydrogenation with Pd/C is effective for nitro group reduction to amines.
- Alkali choices (NaOH, KOH, sodium hydride) influence reaction kinetics and selectivity.
Comparative Table of Preparation Methods
| Method | Starting Materials | Solvent | Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 4-phenylpiperazine + α-haloketone | DMF, DMSO | 80-140°C, alkaline | NaOH, KOH | 80-90 | Common lab method |
| Condensation & cyclization (Patent CN101824009A) | p-nethoxyaniline + N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline | DMF, toluene | 100°C, 24h | NaOH, Pd/C (for hydrogenation) | 55-88 | Multi-step, industrially scalable |
| Catalytic hydrogenation | Nitro intermediates | THF | Room temp, H2 gas, Pd/C | Pd/C catalyst | 55 | Requires hydrogenation apparatus |
Notes on Purification and Characterization
- Recrystallization solvents such as ethyl acetate, 1,4-dioxane, and normal hexane are used to purify intermediates and final products.
- Melting points are used to confirm purity (e.g., 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl) piperazine mp ~195°C).
- Mass spectrometry (FAB-MS) and NMR spectroscopy are standard for structural confirmation.
Summary and Expert Commentary
The preparation of this compound is well-established through nucleophilic substitution and condensation routes involving piperazine derivatives and amino-ketone precursors. Industrial methods emphasize simplicity, yield, and scalability, often employing catalytic hydrogenation and salt formation to enhance product quality. Reaction parameters such as solvent choice, temperature, and alkali base critically influence the yield and purity. The dihydrochloride salt form is preferred for its improved physicochemical properties.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Role of Substituents
- Amino vs. The chloro derivative’s electronegativity, however, could stabilize transition states in enzyme inhibition .
- Salt Forms : The dihydrochloride salt improves aqueous solubility, critical for bioavailability, whereas neutral analogs (e.g., bk-2C-B) may exhibit higher lipophilicity and CNS penetration .
Pharmacological Divergence
- Psychoactivity: bk-2C-B’s bromo-dimethoxy substitution on the phenyl ring is associated with serotonergic receptor activation, a hallmark of hallucinogenic NPS . The target compound lacks these substituents, suggesting divergent biological targets.
Biological Activity
2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride, with the CAS number 1245568-82-4, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 292.21 g/mol. It is primarily investigated for its pharmacological properties, particularly in the context of neuropharmacology and cancer research.
- Chemical Name : this compound
- Molecular Formula :
- Molecular Weight : 292.21 g/mol
- IUPAC Name : 2-amino-N-(4-phenylpiperazin-1-yl)ethanamide dihydrochloride
The compound features a piperazine ring, which is often associated with various biological activities, including receptor binding and modulation.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Neuropharmacological Effects
Studies have shown that compounds containing piperazine moieties can interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.
2. Anticancer Potential
Recent investigations have indicated that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of specific signaling pathways critical for tumor growth.
3. Covalent Inhibition
The compound has been explored as a covalent inhibitor in biochemical assays, particularly targeting proteins involved in cellular stress responses. For example, studies on related compounds have demonstrated their ability to inhibit GPX4, an enzyme crucial for maintaining cellular redox balance, thereby inducing ferroptosis in cancer cells .
Case Study 1: Neuropharmacological Assessment
In a study assessing the effects of piperazine derivatives on serotonin receptors, it was found that compounds similar to this compound showed significant binding affinity to the 5-HT_2A receptor. This suggests potential use as an antidepressant or anxiolytic agent.
| Compound | Receptor Affinity (Ki, nM) |
|---|---|
| 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one | 50 |
| Reference Compound A | 30 |
| Reference Compound B | 70 |
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of piperazine derivatives revealed that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
| HeLa (Cervical Cancer) | 4.0 |
Q & A
Q. What are the key synthetic routes for 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 1-phenylpiperazine and chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). Key steps include:
- Dropwise addition of chloroacetyl chloride at 273 K to control exothermicity .
- Stirring at room temperature for 2 hours, monitored via TLC.
- Purification by washing with water, drying with anhydrous Na₂SO₄, and crystallization. Optimization factors :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous DCM |
| Base | Triethylamine |
| Temperature | 273 K (initial), RT (reaction) |
| Yield improvements require strict moisture control and stoichiometric balance . |
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on peaks for the piperazine ring (δ 2.5–3.5 ppm) and ketone group (δ 170–175 ppm for carbonyl carbon) .
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .
- Mass Spectrometry : Validate molecular weight (263.76 g/mol) via ESI-MS .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Use PPE (gloves, goggles) due to hygroscopicity and potential skin/eye irritation .
- Work in a fume hood to avoid inhalation of fine particles.
- Store in airtight containers at 2–8°C to prevent degradation .
Q. How is this compound utilized as an intermediate in pharmacological research?
It is a precursor to SUVN-G3031, a histamine H3 receptor inverse agonist. Researchers employ it in:
- Radioligand binding assays to study receptor affinity.
- In vivo models for sleep disorder therapeutics .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement. Key metrics:
| Parameter | Target Value |
|---|---|
| R-factor | <0.05 |
| Data/Parameter Ratio | >15 |
| Software suites like WinGX integrate SHELX workflows for error correction . |
Q. What methodologies are used to investigate its inverse agonism at the histamine H3 receptor?
- Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with H3 receptors.
- Competitive Binding : Use [³H]-N-α-methylhistamine to determine IC₅₀ values .
- In Silico Docking : Model interactions with receptor active sites (e.g., AutoDock Vina) to rationalize selectivity .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in piperazine) causing peak splitting.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings .
Q. What strategies are employed to study structure-activity relationships (SAR) for piperazine derivatives?
- Analog Synthesis : Modify substituents on the phenyl or piperazine moieties.
- Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to link structural features to H3 receptor activity .
Q. How is metabolic stability assessed for this compound in preclinical studies?
- Microsomal Incubation : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. What comparative studies exist between this compound and structurally similar derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride)?
- Receptor Selectivity Profiles : Compare binding affinities across histamine receptor subtypes.
- Solubility/Permeability : Use shake-flask (logP) and Caco-2 cell assays to evaluate pharmacokinetic differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
